Enantiomer-Specific Calcium Channel Blockade: (S)-Nilvadipine Is the Sole Active L-Type Antagonist
In isolated vascular preparations, (+)-nilvadipine (the (S)-enantiomer) completely antagonizes FPL64176-induced vasoconstriction, whereas (−)-nilvadipine produces no effect on L-type calcium channel agonist-mediated contraction [1]. This demonstrates that calcium channel blockade resides exclusively in the (S)-enantiomer. The IC50 of racemic nilvadipine at L-type calcium channels is reported as 0.03–0.1 nM, but because the (−)-enantiomer is inactive, the effective potency of (S)-nilvadipine is approximately double that of the racemate on a weight basis .
| Evidence Dimension | L-type calcium channel blockade (vasoconstriction antagonism) |
|---|---|
| Target Compound Data | (+)-(S)-Nilvadipine: complete antagonism of FPL64176-induced vasoconstriction |
| Comparator Or Baseline | (–)-(R)-Nilvadipine: no effect on FPL64176-induced vasoconstriction |
| Quantified Difference | All-or-none: calcium channel blockade is enantiomer-specific to (S)-nilvadipine |
| Conditions | Ex vivo vascular ring assay; FPL64176 used as L-type calcium channel agonist |
Why This Matters
For studies requiring pure L-type calcium channel blockade without confounding Syk-mediated effects, (S)-nilvadipine is the only appropriate choice.
- [1] Mullan MJ, Paris D, Ivey RA. Method for Reducing Amyloid Deposition, Amyloid Neurotoxicity, and Microgliosis with (-)-Nilvadipine Enantiomer. US Patent Application US 20090092667 A1, published 2009-04-09. View Source
